4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide, also known as DFN-15, is a novel sulfonamide compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for future drug development.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been found to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been found to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. Additionally, 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been found to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide. One potential direction is the development of new drug formulations that improve its solubility in water, making it easier to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide in human clinical trials.
Scientific Research Applications
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide has been found to possess anti-cancer and anti-tumor properties, making it a potential candidate for the treatment of various types of cancers.
properties
IUPAC Name |
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO4S/c1-3-24-18(25-4-2)13-21(16-9-7-15(20)8-10-16)26(22,23)17-11-5-14(19)6-12-17/h5-12,18H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFUGEOFQPKSAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,2-diethoxyethyl)-N-(4-fluorophenyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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